3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde
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Overview
Description
3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring fused with a pyridine ring, with a nitro group attached to the pyridine ring and an aldehyde group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromothiophene-2-carbaldehyde with 6-nitropyridine-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 3-(6-Nitropyridin-3-yl)thiophene-2-carboxylic acid
Reduction: 3-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde
Substitution: Various halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Nitropyridin-2-yl)thiophene-2-carbaldehyde
- 3-(5-Nitropyridin-3-yl)thiophene-2-carbaldehyde
- 3-(6-Nitropyridin-3-yl)furan-2-carbaldehyde
Uniqueness
3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C10H6N2O3S |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H6N2O3S/c13-6-9-8(3-4-16-9)7-1-2-10(11-5-7)12(14)15/h1-6H |
InChI Key |
UQJOQWZHZFTAAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=C(SC=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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